molecular formula C12H21NO5 B13906645 (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid

Cat. No.: B13906645
M. Wt: 259.30 g/mol
InChI Key: YELZVRAJACICFE-QMMMGPOBSA-N
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Description

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid is a chiral compound with significant importance in organic synthesis and medicinal chemistry. The compound features a Boc-protected oxazolidine ring, which is a common protecting group in peptide synthesis, and an acetic acid moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid typically involves the following steps:

    Formation of the Oxazolidine Ring: The oxazolidine ring is formed by the reaction of an amino alcohol with a carbonyl compound under acidic conditions.

    Boc Protection: The oxazolidine ring is then protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of the Acetic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can yield alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include oxazolidinone derivatives, alcohols, and substituted oxazolidines, which are valuable intermediates in further synthetic applications.

Scientific Research Applications

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound serves as a precursor in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: It is involved in the development of drugs targeting specific enzymes and receptors.

    Industry: The compound is used in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid involves its interaction with specific molecular targets, such as enzymes and receptors. The Boc-protected oxazolidine ring can undergo deprotection under acidic conditions, revealing the active oxazolidine moiety, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    ®-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid: The enantiomer of the compound, which may exhibit different biological activities.

    Oxazolidinone Derivatives: Compounds with similar structural features but different functional groups.

    N-Boc-protected Amino Acids: Compounds with similar protecting groups but different core structures.

Uniqueness

(S)-3-Boc-2,2-dimethyloxazolidine-4-acetic Acid is unique due to its chiral nature and the presence of both the Boc-protected oxazolidine ring and the acetic acid moiety. This combination makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

2-[(4S)-2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-4-yl]acetic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-8(6-9(14)15)7-17-12(13,4)5/h8H,6-7H2,1-5H3,(H,14,15)/t8-/m0/s1

InChI Key

YELZVRAJACICFE-QMMMGPOBSA-N

Isomeric SMILES

CC1(N([C@H](CO1)CC(=O)O)C(=O)OC(C)(C)C)C

Canonical SMILES

CC1(N(C(CO1)CC(=O)O)C(=O)OC(C)(C)C)C

Origin of Product

United States

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